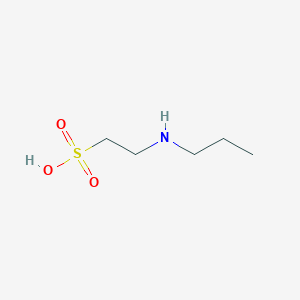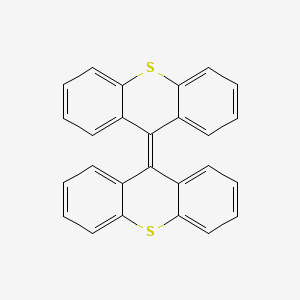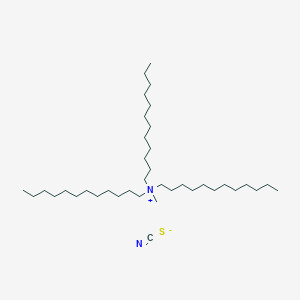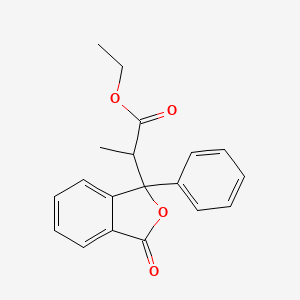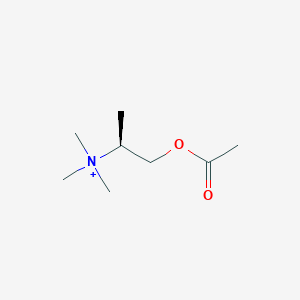
(2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium is a quaternary ammonium compound with a chiral center at the second carbon. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium typically involves the esterification of (2S)-2-amino-1-propanol with acetic anhydride, followed by quaternization with methyl iodide. The reaction conditions often include:
Esterification: (2S)-2-amino-1-propanol is reacted with acetic anhydride in the presence of a base such as pyridine at room temperature.
Quaternization: The resulting ester is then treated with methyl iodide in an aprotic solvent like acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can provide better control over reaction conditions, leading to higher purity and consistency in the final product.
化学反応の分析
Types of Reactions
(2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
(2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: This compound can act as a chiral auxiliary in the synthesis of biologically active molecules.
Industry: It is used in the production of surfactants and detergents.
作用機序
The mechanism by which (2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or catalytic effects.
類似化合物との比較
Similar Compounds
(2R)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium: The enantiomer of the compound with similar properties but different stereochemistry.
N,N,N-Trimethyl-2-hydroxypropan-1-aminium: Lacks the acetoxy group, leading to different reactivity and applications.
N,N,N-Trimethyl-2-oxopropan-1-aminium: Contains a keto group instead of an acetoxy group, affecting its chemical behavior.
Uniqueness
(2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium is unique due to its chiral center and the presence of both quaternary ammonium and acetoxy groups. This combination of features provides it with distinct reactivity and a wide range of applications in various fields.
特性
CAS番号 |
25182-47-2 |
|---|---|
分子式 |
C8H18NO2+ |
分子量 |
160.23 g/mol |
IUPAC名 |
[(2S)-1-acetyloxypropan-2-yl]-trimethylazanium |
InChI |
InChI=1S/C8H18NO2/c1-7(9(3,4)5)6-11-8(2)10/h7H,6H2,1-5H3/q+1/t7-/m0/s1 |
InChIキー |
CQIWUBCYCISJTL-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](COC(=O)C)[N+](C)(C)C |
正規SMILES |
CC(COC(=O)C)[N+](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


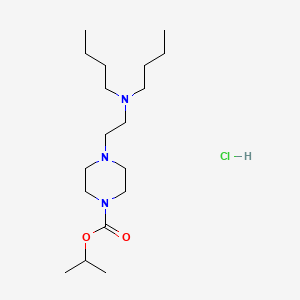
![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)
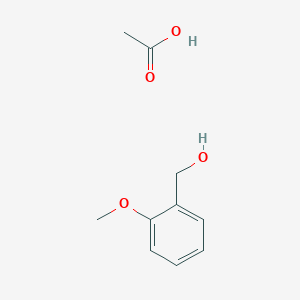
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)



